Home > Products > Screening Compounds P119613 > PROTAC FLT-3 degrader 3
PROTAC FLT-3 degrader 3 -

PROTAC FLT-3 degrader 3

Catalog Number: EVT-15274163
CAS Number:
Molecular Formula: C48H44Cl2N10O6
Molecular Weight: 927.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods: The synthesis of PROTAC FLT-3 degrader 3 typically involves the conjugation of three main components: a ligand that binds to the target protein FLT-3, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The choice of E3 ligase and the design of the linker are critical for optimizing degradation efficiency.

Technical Details: The synthesis process often employs solid-phase peptide synthesis or solution-phase synthesis techniques, allowing for precise control over the chemical structure and properties of the resulting compound. For instance, polyethylene glycol linkers are commonly used due to their favorable solubility and flexibility characteristics, which enhance cellular permeability and stability .

Molecular Structure Analysis

Structure: The molecular structure of PROTAC FLT-3 degrader 3 includes a central core that binds to FLT-3, flanked by a linker and an E3 ligase ligand. The specific arrangement and composition of these components can significantly influence the compound's efficacy.

Data: Structural analysis often utilizes techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate binding interactions and conformational dynamics. These studies can reveal critical insights into how modifications to the structure affect both binding affinity and degradation activity .

Chemical Reactions Analysis

Reactions: PROTAC FLT-3 degrader 3 operates through a series of chemical reactions that facilitate the ubiquitination and subsequent degradation of the target protein. Upon binding to FLT-3, the PROTAC forms a ternary complex with an E3 ligase, leading to polyubiquitination of FLT-3.

Technical Details: The reaction mechanism involves the transfer of ubiquitin moieties from E2 ubiquitin-conjugating enzymes to lysine residues on FLT-3, which marks it for degradation by the proteasome. This process is crucial for effectively reducing FLT-3 levels in cells expressing mutant forms associated with leukemogenesis .

Mechanism of Action

Process: The mechanism of action for PROTAC FLT-3 degrader 3 begins with its binding to both FLT-3 and an E3 ligase. This dual binding facilitates the ubiquitination of FLT-3, leading to its recognition by the proteasome for degradation.

Data: Studies have shown that this mechanism can significantly reduce FLT-3 protein levels in acute myeloid leukemia cell lines, demonstrating its potential as an effective therapeutic strategy against resistant forms of this disease .

Physical and Chemical Properties Analysis

Physical Properties: PROTAC FLT-3 degrader 3 typically exhibits good solubility in aqueous solutions due to its polyethylene glycol linker. Its molecular weight is generally higher than traditional small-molecule inhibitors due to its bifunctional nature.

Chemical Properties: The compound's stability is influenced by its structural components; for example, modifications in the linker length or composition can affect both stability and degradation efficiency. Analytical methods such as high-performance liquid chromatography are often employed to assess purity and stability over time .

Applications

PROTAC FLT-3 degrader 3 has significant scientific applications primarily in cancer research and therapy. Its ability to selectively degrade mutant forms of FLT-3 makes it a promising candidate for treating acute myeloid leukemia, particularly in cases where conventional inhibitors fail due to resistance mechanisms. Ongoing research aims to optimize its pharmacokinetic properties and expand its use against other targets within oncogenic signaling pathways .

Introduction to FLT3 as a Therapeutic Target in Acute Myeloid Leukemia (AML)

Role of FLT3-ITD Mutations in AML Pathogenesis and Prognosis

FLT3 internal tandem duplication (FLT3-ITD) mutations represent one of the most prevalent genetic alterations in AML, occurring in 25–30% of patients. These mutations involve in-frame duplications within the juxtamembrane domain (exon 14), leading to constitutive activation of the FLT3 tyrosine kinase receptor. Unlike wild-type FLT3, which requires ligand-induced dimerization, FLT3-ITD exhibits ligand-independent dimerization and autophosphorylation, resulting in hyperactivation of downstream pro-survival pathways including STAT5, PI3K/AKT, and MAPK/ERK [1] [10]. This aberrant signaling drives uncontrolled proliferation and suppresses myeloid differentiation.

FLT3-ITD is clinically associated with aggressive disease phenotypes, including high leukocyte counts, increased relapse rates, and poor overall survival. The mutant allelic ratio (FLT3-ITD MR) serves as a critical prognostic indicator: higher ratios correlate with reduced complete remission rates and shorter survival times [8]. Mechanistically, FLT3-ITD induces genomic instability through increased reactive oxygen species (ROS) and error-prone DNA repair via alternative non-homologous end joining (ALT-NHEJ). This pathway involves downregulation of Ku proteins, upregulation of DNA ligase IIIα, and repair characterized by microhomology-mediated deletions, fostering secondary mutations and chemotherapy resistance [5]. Additionally, FLT3-ITD enhances CXCR4 expression via STAT5/Pim-1 signaling, promoting leukemia cell homing to protective bone marrow niches and further contributing to treatment resistance [8].

Limitations of Conventional FLT3 Inhibitors in Targeting Resistance Mechanisms

Conventional FLT3 inhibitors (e.g., midostaurin, gilteritinib, quizartinib) function through occupancy-driven pharmacology, competitively inhibiting ATP binding to suppress kinase activity. Despite initial responses, therapeutic efficacy is frequently compromised by multiple resistance mechanisms:

  • On-target mutations: Secondary mutations in the tyrosine kinase domain (TKD), such as D835Y and F691L, alter kinase conformation and reduce drug binding affinity. D835Y stabilizes the active "DFG-in" conformation, conferring resistance to type II inhibitors (e.g., quizartinib), while the gatekeeper F691L mutation reduces binding of both type I and II inhibitors [6] [9].
  • Off-target signaling: Microenvironment-mediated resistance involves CXCR4 overexpression and stromal-derived factor 1α (SDF-1α) signaling, which reactivates downstream survival pathways independent of FLT3. Upregulation of anti-apoptotic proteins (e.g., BCL-2, MCL-1) and parallel kinases (AXL, NRAS) further sustains leukemia cell survival [2] [8].
  • Pharmacodynamic limitations: Incomplete target inhibition and transient suppression allow residual leukemia stem cells (LSCs) to persist. FLT3-ITD+ LSCs residing in protective niches evade inhibitor exposure, leading to relapse [10].

Table 1: Resistance Mechanisms to Conventional FLT3 Inhibitors in AML

Resistance CategoryMolecular MechanismClinical Consequence
On-target mutationsD835Y, F691L mutations in TKD; NRAS G12CReduced drug binding affinity; sustained FLT3 signaling
Off-target signalingAXL upregulation; STAT5 reactivation; BCL-2/MCL-1 overexpressionBypass of FLT3 dependency; apoptosis evasion
Microenvironmental protectionCXCR4/CXCL12 axis activation; stromal adhesionReduced drug penetration; survival niche establishment
Genomic instabilityALT-NHEJ repair; ROS-induced DNA damageClonal evolution; secondary mutations [2] [6] [8]

Emergence of PROTAC Technology in Oncoprotein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift from occupancy-driven to event-driven pharmacology. These heterobifunctional molecules recruit target proteins to E3 ubiquitin ligases (e.g., VHL, CRBN), inducing polyubiquitination and proteasomal degradation. Unlike inhibitors, PROTACs operate catalytically, enabling sustained target elimination at sub-stoichiometric concentrations and overcoming resistance due to protein overexpression or mutations [3] [4].

In FLT3-ITD+ AML, PROTACs offer advantages beyond kinase inhibition:

  • Eradication of scaffolding functions: Degradation removes both enzymatic and non-enzymatic roles of FLT3-ITD.
  • Activity against diverse mutants: Resistance-conferring mutations (e.g., D835Y) remain susceptible if binding sites for the PROTAC ligand are retained.
  • Reduction of off-target toxicity: Enhanced selectivity for mutant FLT3 over c-KIT minimizes myelosuppression risks [4] [7].

Early FLT3-directed PROTACs (e.g., based on quizartinib or gilteritinib) demonstrated efficacy but retained c-KIT inhibition. Recent iterations, including PROTAC FLT-3 degrader 3 (e.g., MA49, Z29), optimize linker chemistry and warhead specificity to enhance mutant selectivity and reduce off-target effects [4] [7].

Properties

Product Name

PROTAC FLT-3 degrader 3

IUPAC Name

N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperidin-1-yl]benzamide

Molecular Formula

C48H44Cl2N10O6

Molecular Weight

927.8 g/mol

InChI

InChI=1S/C48H44Cl2N10O6/c49-34-4-2-5-35(50)33(34)26-59-27-51-36-12-9-30(24-40(36)59)37-25-41(55-54-37)52-45(63)29-7-10-31(11-8-29)56-17-15-28(16-18-56)23-43(62)58-21-19-57(20-22-58)38-6-1-3-32-44(38)48(66)60(47(32)65)39-13-14-42(61)53-46(39)64/h1-12,24-25,27-28,39H,13-23,26H2,(H,53,61,64)(H2,52,54,55,63)

InChI Key

RZEKWNLQVXIOBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)CC5CCN(CC5)C6=CC=C(C=C6)C(=O)NC7=NNC(=C7)C8=CC9=C(C=C8)N=CN9CC1=C(C=CC=C1Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.